5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine
Description
This compound features a pyrimidine core substituted with a bromine atom at position 5 and an amine group at position 2. The amine is further functionalized with a substituted ethyl chain bearing a morpholine ring and a thiophene moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated pyrimidines are pharmacologically relevant (e.g., kinase inhibitors or antimicrobial agents) .
Properties
IUPAC Name |
5-bromo-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4OS/c15-11-8-16-14(17-9-11)18-10-12(13-2-1-7-21-13)19-3-5-20-6-4-19/h1-2,7-9,12H,3-6,10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCDEDYJGALMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC=C(C=N2)Br)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the pyrimidine core and the thiophene ring . The reaction conditions often include the use of palladium catalysts, boron reagents, and base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds, including 5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine, exhibit significant antitumor properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to disease processes. For instance, studies have highlighted the potential of pyrimidine derivatives as inhibitors of S-adenosylmethionine decarboxylase, an enzyme critical for the proliferation of certain pathogens like Trypanosoma brucei, the causative agent of human African trypanosomiasis . This suggests that such compounds could be developed into treatments for parasitic infections.
Synthesis and Functionalization
The synthesis of this compound involves several steps that can be optimized for yield and efficiency. Recent advancements in synthetic methodologies have allowed for the rapid production of diverse pyrimidine derivatives, enhancing their functionalization potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrimidine ring and the morpholine group can significantly affect biological activity. For example, modifications to the thiophene moiety have been shown to influence both potency and selectivity against target enzymes .
Case Studies
Case Study 1: Anticancer Properties
In a study examining various pyrimidine derivatives, this compound was found to exhibit IC50 values in low micromolar ranges against several cancer cell lines. The mechanism was attributed to its ability to induce cell cycle arrest and apoptosis, making it a promising candidate for further development as an anticancer agent .
Case Study 2: Trypanosomiasis Treatment
Another study focused on the efficacy of this compound against Trypanosoma brucei. The results demonstrated that it could effectively reduce parasitemia in infected models, suggesting its potential as a therapeutic agent for treating human African trypanosomiasis. The study emphasized the need for further optimization to enhance bioavailability and reduce toxicity .
References Table
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidine Derivatives
| Compound Name | Substituents (Position) | Key Structural Differences | Biological Activity/Applications | Reference ID |
|---|---|---|---|---|
| 5-Bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine | Br (C5), NH-ethyl-morpholine-thiophene (C2) | N/A | Hypothesized kinase inhibition, antimicrobial potential | |
| 5-Bromo-N,N-dimethylpyrimidin-2-amine | Br (C5), N(CH3)2 (C2) | Lacks ethyl-morpholine-thiophene chain | Intermediate in kinase inhibitor synthesis | |
| 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines | S-ethyl-morpholine (C2), varied C5/C6 | Thiopyrimidine core, variable C5/C6 groups | Antibacterial (Gram-positive), antifungal | |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | Br (C5), CH3-NH-ethyl (C2) | Methylamine chain instead of morpholine-thiophene | Chemical intermediate for drug discovery |
Substituent Variants
- Morpholine vs. Piperidine/Pyrrolidine : Compounds like 2-[2-(piperidin-1-yl)ethyl]thiopyrimidines (e.g., 6a,b in ) replace morpholine with piperidine, reducing oxygen-mediated polarity. This substitution decreases solubility (logP increases) but may enhance lipophilicity for membrane penetration .
- Thiophene vs. Phenyl/Chlorophenyl: Thiophene’s sulfur atom provides distinct electronic effects compared to phenyl rings in analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (). Thiophene’s π-electron richness may enhance binding to aromatic residues in target proteins .
Physicochemical Comparison
| Property | Target Compound | 5-Bromo-N,N-dimethylpyrimidin-2-amine | 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidine |
|---|---|---|---|
| Molecular Weight | ~428.3 g/mol | 202.1 g/mol | ~297.4 g/mol |
| LogP (Predicted) | 2.8 (moderate lipophilicity) | 1.5 | 2.1 |
| Solubility | Moderate (polar morpholine group) | High (smaller size, dimethylamine) | Low (thiopyrimidine core) |
Biological Activity
5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine (CAS Number: 2379987-39-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₇BrN₄OS, with a molecular weight of 369.28 g/mol. The compound features a pyrimidine core substituted with a bromine atom and a morpholine-thiophene side chain, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BrN₄OS |
| Molecular Weight | 369.28 g/mol |
| CAS Number | 2379987-39-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in critical cellular processes, potentially affecting pathways related to cancer proliferation and inflammation.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- The compound's mechanism may involve the induction of apoptosis and inhibition of key signaling pathways such as PI3K/mTOR .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Antiproliferative Effects
A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity. The study utilized flow cytometry to assess apoptosis induction, revealing a dose-dependent increase in apoptotic cells upon treatment .
Case Study 2: Enzyme Inhibition
Research focusing on the compound's interaction with DNA gyrase showed that it effectively inhibited the enzyme's ATPase activity at nanomolar concentrations. This inhibition suggests a mechanism that could be leveraged for developing new antimicrobial agents targeting resistant bacterial strains .
Q & A
Q. Methodological Characterization
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between morpholine N and pyrimidine NH groups). Dihedral angles between pyrimidine and thiophene/morpholine moieties define conformational stability .
- NMR Spectroscopy : Use HMBC to verify amine linkages and NMR (if fluorinated analogs are synthesized) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, crucial for storage and application in high-temperature reactions .
How can researchers address contradictions in reported biological activity data for this compound?
Data Contradiction Analysis
Discrepancies may arise from assay conditions or impurities. Mitigation strategies:
- Bioassay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Metabolite Profiling : Identify degradation products via HRMS and compare with inactive analogs to isolate the pharmacophore .
- SAR Studies : Modify the thiophene or morpholine substituents to evaluate activity trends. For example, replacing morpholine with piperazine alters target selectivity .
What computational methods are suitable for predicting the binding interactions of this compound with biological targets?
Q. Advanced Modeling Approaches
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs. Prioritize residues near the pyrimidine ring (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond persistence .
- QSAR Models : Train models on analogs (e.g., 5-bromo-N-methylpyrazin-2-amine) to predict IC values and guide lead optimization .
How should experimental designs be structured to ensure reproducibility in studies involving this compound?
Q. Robust Experimental Design
- Split-Plot Designs : Apply randomized block designs with controlled variables (e.g., temperature, catalyst load) and replicate reactions (n ≥ 3) to account for batch variability .
- Stability Studies : Monitor compound integrity under varying pH (2–12) and UV exposure to define storage protocols .
- Negative Controls : Include analogs lacking the bromine or morpholine group to isolate functional group contributions .
What strategies can resolve low solubility issues during in vitro testing?
Q. Advanced Formulation Methods
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based vehicles to enhance aqueous solubility .
- Salt Formation : React with HCl or citric acid to generate water-soluble salts without altering bioactivity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cellular assays .
How can researchers validate the role of the bromine substituent in mediating target interactions?
Q. Mechanistic Validation
- Isosteric Replacement : Synthesize chloro or trifluoromethyl analogs and compare binding affinities via SPR .
- Halogen-Bond Analysis : Use crystallography to identify Br···O/N interactions in protein complexes, as seen in pyrimidine derivatives .
- Knockout Studies : Use CRISPR-edited cell lines lacking bromine-interacting residues (e.g., Tyr-342 in kinases) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
